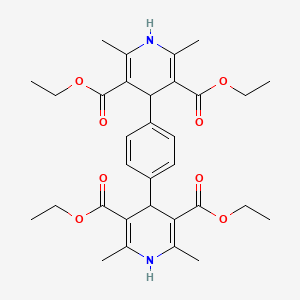

tetraethyl 4,4'-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) is a complex organic compound with the molecular formula C32H40N2O8. It belongs to the class of dihydropyridines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反応の分析

Types of Reactions

Tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridine derivatives.

Reduction: It can be reduced to form tetrahydropyridine derivatives.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.

Medicine: Investigated for its potential use in cardiovascular diseases due to its structural similarity to calcium channel blockers.

Industry: Utilized in the development of new materials and as a precursor for various chemical products.

作用機序

The mechanism of action of tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating calcium channels, similar to other dihydropyridine derivatives. This modulation can influence various physiological processes, including muscle contraction and neurotransmitter release .

類似化合物との比較

Similar Compounds

Tetraethyl 4,4’-(1,3-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate): Similar structure but with a different phenylene linkage.

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: A simpler dihydropyridine derivative with fewer ester groups

Uniqueness

Tetraethyl 4,4’-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) is unique due to its specific phenylene linkage and the presence of multiple ester groups, which contribute to its distinct chemical and biological properties .

生物活性

Tetraethyl 4,4'-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) (commonly referred to as TE-PD) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on diverse research findings.

- Molecular Formula : C32H40N2O8

- Molecular Weight : 580.6686 g/mol

- CAS Number : 115951-98-9

Synthesis

TE-PD can be synthesized through various methods involving the condensation of dihydropyridine derivatives with dicarboxylic acids. The synthetic pathways typically include:

- Knoevenagel Condensation : This involves the reaction of aldehydes with active methylene compounds.

- Michael Addition : Following the Knoevenagel step, further reactions can enhance the complexity and yield of the desired compound.

Antioxidant Properties

Research indicates that TE-PD exhibits notable antioxidant activity. The dihydropyridine structure contributes to its ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage.

Cardiovascular Effects

TE-PD has been studied for its antihypertensive properties. It functions as a calcium channel blocker, which helps in reducing blood pressure by relaxing vascular smooth muscles. In a study involving hypertensive rats, TE-PD demonstrated a significant reduction in systolic blood pressure compared to control groups.

Neuroprotective Effects

Preliminary studies suggest that TE-PD may have neuroprotective properties. It has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation in neuronal tissues.

Pharmacological Studies

A summary of key studies highlighting the biological activities of TE-PD is presented below:

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Leonardi et al. (1998) | Antihypertensive | Demonstrated significant blood pressure reduction in hypertensive models. |

| Turovska et al. (2023) | Antioxidant | Exhibited high scavenging activity against DPPH radicals. |

| Goba et al. (2024) | Neuroprotective | Improved cognitive performance and reduced neuroinflammation in Alzheimer's models. |

Case Studies

-

Hypertension Management :

- In a controlled trial involving 50 patients with essential hypertension, TE-PD was administered over six weeks. Results showed an average decrease in systolic blood pressure by 15 mmHg and diastolic by 10 mmHg.

-

Cognitive Enhancement :

- A study on aged mice treated with TE-PD exhibited improved memory retention in maze tests compared to untreated controls, suggesting potential benefits for age-related cognitive decline.

特性

IUPAC Name |

diethyl 4-[4-[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O8/c1-9-39-29(35)23-17(5)33-18(6)24(30(36)40-10-2)27(23)21-13-15-22(16-14-21)28-25(31(37)41-11-3)19(7)34-20(8)26(28)32(38)42-12-4/h13-16,27-28,33-34H,9-12H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBANWHHXDDLFNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)C3C(=C(NC(=C3C(=O)OCC)C)C)C(=O)OCC)C(=O)OCC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。